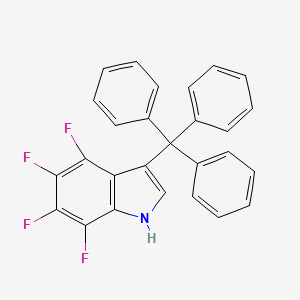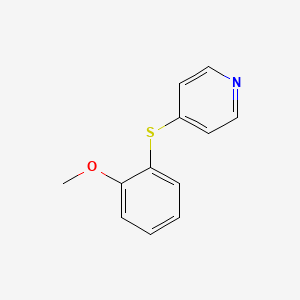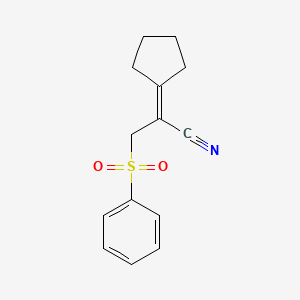![molecular formula C35H65NO B12591912 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol CAS No. 876275-54-6](/img/structure/B12591912.png)
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol is a synthetic organic compound known for its antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups followed by the introduction of an octadecylamino propyl group. The reaction conditions often require the use of catalysts such as aluminum phenoxide and solvents like tetrahydrofuran (THF). The process can be summarized as follows:
Alkylation of Phenol: Phenol is reacted with isobutene in the presence of aluminum phenoxide to introduce tert-butyl groups at the 2 and 6 positions.
Introduction of Octadecylamino Propyl Group: The intermediate product is then reacted with an appropriate alkylating agent to introduce the octadecylamino propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Alkylation: Using continuous flow reactors for the alkylation step to ensure consistent product quality.
Purification: The crude product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Substitution Products: Various alkylated and acylated derivatives.
Applications De Recherche Scientifique
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
Mécanisme D'action
The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals. The pathways involved include:
Free Radical Scavenging: The compound donates hydrogen atoms to free radicals, converting them into more stable molecules.
Inhibition of Lipid Peroxidation: Prevents the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in the stabilization of polymers and fuels.
Butylated Hydroxytoluene (BHT): Commonly used in food preservation and cosmetics.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol is unique due to its long octadecylamino propyl chain, which enhances its lipophilicity and makes it more effective in non-polar environments such as oils and polymers. This structural feature distinguishes it from other similar compounds and enhances its performance as an antioxidant in various applications.
Propriétés
Numéro CAS |
876275-54-6 |
|---|---|
Formule moléculaire |
C35H65NO |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[3-(octadecylamino)propyl]phenol |
InChI |
InChI=1S/C35H65NO/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-36-27-24-25-30-28-31(34(2,3)4)33(37)32(29-30)35(5,6)7/h28-29,36-37H,8-27H2,1-7H3 |
Clé InChI |
AAKWQXRQQGZASC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
